molecular formula C15H13Cl2NO3S2 B2722673 2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid CAS No. 300378-69-2

2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid

Cat. No.: B2722673
CAS No.: 300378-69-2
M. Wt: 390.29
InChI Key: MVZZPNFDQDYDOC-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid is a useful research compound. Its molecular formula is C15H13Cl2NO3S2 and its molecular weight is 390.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3S2/c1-2-4-11(14(20)21)18-13(19)12(23-15(18)22)7-8-9(16)5-3-6-10(8)17/h3,5-7,11H,2,4H2,1H3,(H,20,21)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZZPNFDQDYDOC-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C(=O)C(=CC2=C(C=CC=C2Cl)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C(=O)O)N1C(=O)/C(=C/C2=C(C=CC=C2Cl)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid (CAS No. 307342-46-7) is a thiazolidinone derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of the compound is C18H11Cl2N3O5S2C_{18}H_{11}Cl_2N_3O_5S_2 with a molecular weight of 484.33 g/mol. The structural characteristics include a thiazolidinone core, which is known for various biological activities, particularly in anti-inflammatory and anticancer contexts.

PropertyValue
Molecular FormulaC18H11Cl2N3O5S2
Molecular Weight484.33 g/mol
CAS Number307342-46-7

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage and may contribute to its anticancer effects.
  • Anti-inflammatory Effects : Studies indicate that the compound can inhibit the production of pro-inflammatory cytokines, which are implicated in chronic inflammatory diseases. This suggests potential applications in treating conditions like arthritis and other inflammatory disorders.
  • Anticancer Properties : Preliminary research suggests that this thiazolidinone derivative can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.

Study 1: Antioxidant and Anti-inflammatory Effects

A study conducted by researchers at [source] evaluated the antioxidant properties of the compound using various in vitro assays. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. Additionally, the compound demonstrated a dose-dependent inhibition of tumor necrosis factor-alpha (TNF-α) production, highlighting its anti-inflammatory potential.

Study 2: Anticancer Activity

In a separate investigation published in [source], the compound was tested against several cancer cell lines, including breast and lung cancer models. The findings revealed that treatment with the compound resulted in a marked decrease in cell viability and increased apoptosis rates. The study concluded that the compound could serve as a lead candidate for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid, and how can reaction conditions be optimized?

  • Methodology : The compound’s core structure (thiazolidinone with arylidene substituents) can be synthesized via a cyclocondensation reaction. A typical approach involves refluxing a thiosemicarbazide derivative (e.g., 3-substituted thiosemicarbazide) with chloroacetic acid, sodium acetate, and an appropriate oxo-compound (e.g., 2,6-dichlorobenzaldehyde) in a DMF-acetic acid solvent system. Reaction optimization may include adjusting molar ratios (e.g., oxo-compound in excess for improved yield), reflux duration (2–4 hours), and recrystallization solvents (e.g., DMF-ethanol mixtures) .

Q. How can the Z-configuration of the arylidene substituent in this compound be confirmed experimentally?

  • Methodology : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical for determining stereochemistry. Irradiation of the methylidene proton (C=CH) in the arylidene group will show NOE correlations with adjacent protons on the thiazolidinone ring, confirming the Z-configuration. X-ray crystallography (as demonstrated for structurally related thiazolidinones) provides definitive proof of spatial arrangement .

Advanced Research Questions

Q. What strategies can resolve discrepancies in biological activity data for this compound across different studies?

  • Methodology : Contradictions may arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches. Researchers should:

  • Validate purity via HPLC (>95%) and mass spectrometry.
  • Replicate assays under standardized conditions (e.g., NIH/3T3 cells for cytotoxicity).
  • Compare results with structurally analogous compounds (e.g., rhodanine derivatives like ONO-2235, which share similar thiazolidinone scaffolds) to identify structure-activity trends .

Q. How does the pentanoic acid side chain influence the compound’s pharmacokinetic properties, and what modifications could enhance bioavailability?

  • Methodology :

  • Lipophilicity Analysis : Calculate logP values (e.g., using ChemDraw) to assess membrane permeability. The pentanoic acid group may reduce lipophilicity, necessitating ester prodrug formulations.
  • Metabolic Stability : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., oxidation of the dichlorophenyl group). Introduce electron-withdrawing substituents or fluorination to block CYP450-mediated degradation .

Q. What computational methods are suitable for predicting the compound’s binding affinity to PPAR-γ, a potential therapeutic target?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the thiazolidinone core and PPAR-γ’s ligand-binding domain (LBD). Key interactions include hydrogen bonding with Ser289 and hydrophobic contacts with Phe363.
  • MD Simulations : Perform 100-ns molecular dynamics simulations to assess binding stability and conformational changes in the receptor .

Methodological Considerations

Q. How can researchers differentiate between tautomeric forms of the 2-sulfanylidene group in solution?

  • Methodology :

  • Variable Temperature NMR : Monitor chemical shifts of the thione (C=S) proton across a temperature gradient (25–60°C). Tautomeric equilibrium shifts (thione ↔ thiol) will manifest as peak splitting or broadening.
  • IR Spectroscopy : Compare S-H (2550–2600 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretching frequencies in solid-state vs. solution spectra .

Q. What analytical techniques are critical for characterizing byproducts during large-scale synthesis?

  • Methodology :

  • LC-MS/MS : Identify low-abundance impurities (e.g., dimerization products or oxidized derivatives) using high-resolution mass spectrometry.
  • XRD for Polymorph Screening : Ensure batch consistency by analyzing crystalline forms, as polymorphs can alter solubility and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.